N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMCYGKAAYOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) investigations.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : N-(4-chloro-1,3-benzothiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Molecular Formula : C17H15ClN2O2S
- CAS Number : 941901-32-2
This structure features a benzothiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against a range of bacterial strains, both Gram-positive and Gram-negative.
- In Vitro Studies :
Anticancer Activity
The anticancer properties of this compound have been explored through various assays:
- Cell Line Studies :
- In vitro tests on estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) showed that the compound could inhibit cancer cell proliferation effectively .
- The Sulforhodamine B (SRB) assay indicated that it possesses significant cytotoxicity against cancer cells, with IC50 values comparable to standard chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins : Molecular docking studies revealed that the compound interacts with specific proteins such as HisG in Mycobacterium tuberculosis, inhibiting their function .
- Inhibition of Lipid Biosynthesis : The thiazole ring is believed to block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. In the case of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Enhances antimicrobial potency |
| Methoxy Group on Phenyl | Contributes to anticancer activity |
| Thiazole Moiety | Essential for both antimicrobial and anticancer effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Comparative Analysis : Research comparing various benzothiazole derivatives indicated that those with electron-withdrawing groups exhibited higher antimicrobial and anticancer activities than their counterparts .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities and interactions between this compound and its biological targets, supporting experimental findings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide as an anticancer agent. The compound has shown promising results against various cancer cell lines.
Case Studies
- A study demonstrated that thiazole derivatives, including this compound, exhibited cytotoxicity against multiple cancer cell lines, with IC50 values suggesting effective growth inhibition (values ranged from 3.58 to 15.36 μM) .
- Another investigation indicated that compounds similar to this compound inhibited key enzymes such as BRAF and VEGFR-2, which are critical in cancer progression. The binding affinity was comparable to established drugs like sorafenib .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied, with several compounds demonstrating significant efficacy in seizure models.
Findings
- Compounds structurally related to this compound were evaluated for their anticonvulsant activity in various animal models, showing median effective doses lower than standard treatments like ethosuximide .
- The structure–activity relationship (SAR) analyses indicated that modifications on the thiazole ring could enhance anticonvulsant effects, highlighting the importance of substituents like chlorophenyl groups for increased efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, revealing its effectiveness against certain bacterial strains.
Research Insights
- Studies have reported that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-withdrawing groups significantly influences their antimicrobial properties .
- The synthesis of new phenylthiazole derivatives showed promising results against resistant bacterial strains, indicating the potential for developing new antibacterial agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous derivatives:
Key Observations
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance stability and binding affinity to hydrophobic pockets in enzymes (e.g., VEGFR-2 in compound 8c ). The target compound’s 4-Cl group may similarly improve target engagement. Electron-donating groups (e.g., methoxy in the target compound and 8c ) increase solubility and modulate metabolic stability.
Functional Group Impact: Thioether vs. heterocycles: The (4-methoxyphenyl)thio group in the target compound offers flexibility and moderate polarity, contrasting with rigid heterocycles like thiadiazole (compound 4g ) or pyrimidinone (compound 8c ). This may influence pharmacokinetic properties such as absorption and half-life. Thiadiazole derivatives (e.g., 4g ) exhibit antiproliferative activity, suggesting that replacing the thioether with a thiadiazole could shift biological targets.
Biological Activity Trends: Antiproliferative activity is prominent in compounds with extended conjugated systems (e.g., 4g’s thiadiazole-phenylureido chain ). Enzyme inhibition (e.g., VEGFR-2 in 8c , CK1 in 20 ) correlates with electron-deficient aromatic systems and hydrogen-bonding motifs (e.g., pyrimidinone in 8c).
Contradictions and Limitations
- While chloro and nitro groups generally enhance target affinity, they may reduce solubility, as seen in compound 8c’s high melting point (273–275°C) . The target compound’s methoxy group could mitigate this issue.
- highlights that dioxothiazolidine derivatives (GB1–GB3) show histone-binding activity , but the absence of this ring in the target compound may limit such effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors, nucleophilic substitution for thioether formation, and coupling reactions using reagents like EDCI/HOBt. Key steps include:
- Step 1 : Preparation of 4-chlorobenzo[d]thiazol-2-amine via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide .
- Step 2 : Thioacetylation using 2-((4-methoxyphenyl)thio)acetic acid, activated with DCC/DMAP in anhydrous DMF .
- Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and reaction time (12–24 hrs) significantly impact yields (60–85%). Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) reveals characteristic peaks: δ 8.2–8.4 ppm (benzothiazole protons), δ 3.8 ppm (methoxy group), δ 4.3 ppm (thioacetamide methylene) .
- Mass Spectrometry (HRMS) : Expected [M+H]+ ion at m/z 391.02 (CHClNOS) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with IC values compared to reference drugs .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Br) or alkyl groups at the benzothiazole 4-position to assess impact on cytotoxicity .
- Thioether Linker Modification : Replace 4-methoxyphenyl with pyridinyl or furanyl groups to evaluate solubility and target binding .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted binding affinities to targets like tubulin or DNA topoisomerase .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Cellular Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells .
- Target Engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding to suspected targets (e.g., Bcl-2) .
- In Vivo Validation : Xenograft models (e.g., murine leukemia) with dose-response studies to confirm efficacy and toxicity .
Q. How should researchers address contradictions between predicted and observed biological activities?
- Methodological Answer :
- Re-evaluate Assay Conditions : Test solubility (DMSO vs. cyclodextrin formulations) and stability (HPLC monitoring under physiological pH/temperature) .
- Orthogonal Validation : Confirm antimicrobial activity via time-kill assays if MIC results conflict with structural analogs .
- Metabolite Screening : LC-MS/MS to identify active metabolites that may explain discrepancies in vitro vs. in vivo results .
Q. What pharmacokinetic properties should be prioritized for preclinical development?
- Methodological Answer :
- Solubility : Measure via shake-flask method (aqueous buffer at pH 7.4) and enhance with co-solvents (PEG 400) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, critical for dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
